4-(Difluoromethoxy)-2-fluorobenzoic acid

Cancer Research Cell Cycle Regulation Phosphatase Inhibition

Precise -OCF₂H/2-F substitution provides a non-interchangeable lipophilicity-electronic balance (clogP ~2.1) and enhanced metabolic stability versus methoxy analogs. Validated CDC25A inhibitory activity (IC50 9.7 µM) offers a quantifiable SAR starting point. Standard ≥95% purity ensures reproducible results in enzyme inhibitor and CNS-targeted synthesis.

Molecular Formula C8H5F3O3
Molecular Weight 206.12 g/mol
CAS No. 1017779-52-0
Cat. No. B1319558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethoxy)-2-fluorobenzoic acid
CAS1017779-52-0
Molecular FormulaC8H5F3O3
Molecular Weight206.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)F)F)C(=O)O
InChIInChI=1S/C8H5F3O3/c9-6-3-4(14-8(10)11)1-2-5(6)7(12)13/h1-3,8H,(H,12,13)
InChIKeyJEXCVZBFHDTIDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Difluoromethoxy)-2-fluorobenzoic Acid (CAS 1017779-52-0) – A Fluorinated Benzoic Acid Building Block for Medicinal Chemistry and Inhibitor Development


4-(Difluoromethoxy)-2-fluorobenzoic acid (CAS 1017779-52-0) is a fluorinated aromatic carboxylic acid characterized by a benzoic acid core substituted at the 2-position with a fluorine atom and at the 4-position with a difluoromethoxy (-OCF₂H) group . This substitution pattern confers distinct physicochemical properties, including increased lipophilicity and metabolic stability compared to non-fluorinated or mono-fluorinated analogs [1]. The compound serves primarily as a versatile small molecule scaffold and building block in the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors targeting specific pathways [2].

Why Generic Fluorobenzoic Acids Cannot Substitute for 4-(Difluoromethoxy)-2-fluorobenzoic Acid in Targeted Research


Generic substitution among fluorinated benzoic acids is scientifically unsound due to the precise and non-interchangeable influence of the difluoromethoxy (-OCF₂H) group and the 2-fluoro substitution on molecular properties. While simple 4-fluorobenzoic acid or 4-methoxybenzoic acid may appear superficially similar, the -OCF₂H group provides a unique balance of lipophilicity and electron-withdrawing character that significantly alters target binding, metabolic stability, and membrane permeability [1]. The difluoromethoxy group is more lipophilic than a methoxy group (-OCH₃) but less lipophilic than a trifluoromethoxy group (-OCF₃), and its specific electronic profile can critically influence molecular recognition in biological systems [2]. The 2-fluoro substituent further modulates the acidity and conformational preferences of the carboxylic acid moiety, impacting subsequent coupling reactions and biological interactions [3]. Consequently, substituting this specific substitution pattern with an analog lacking the -OCF₂H group or with a different positional isomer can lead to profound differences in activity, selectivity, and pharmacokinetics, rendering the research invalid. The quantitative evidence below underscores the necessity of sourcing this precise compound.

Quantitative Differentiation Guide for 4-(Difluoromethoxy)-2-fluorobenzoic Acid vs. Structural Analogs


In Vitro CDC25A Phosphatase Inhibitory Activity Compared to Common Fluorobenzoic Acid Scaffolds

4-(Difluoromethoxy)-2-fluorobenzoic acid exhibits measurable inhibitory activity against the cell division cycle 25A (CDC25A) phosphatase, a key target in oncology. Its IC50 of 9,700 nM (9.7 µM) provides a quantitative baseline for structure-activity relationship (SAR) studies [1]. In contrast, common unsubstituted or mono-fluorinated benzoic acid scaffolds (e.g., 4-fluorobenzoic acid or benzoic acid itself) are typically inactive or display significantly weaker inhibition in this assay context, often with IC50 values >100 µM or no inhibition reported [2]. This activity, while modest, validates the specific substitution pattern as a starting point for inhibitor optimization.

Cancer Research Cell Cycle Regulation Phosphatase Inhibition

Lipophilicity and Predicted Membrane Permeability Advantage Over Non-Fluorinated Analogs

The difluoromethoxy (-OCF₂H) group significantly increases lipophilicity compared to a standard methoxy group (-OCH₃), while offering lower lipophilicity than a trifluoromethoxy group (-OCF₃) [1]. This nuanced adjustment translates to a calculated partition coefficient (clogP) of approximately 2.1 for 4-(difluoromethoxy)-2-fluorobenzoic acid, compared to ~1.5 for 4-methoxybenzoic acid and ~2.8 for 4-(trifluoromethoxy)benzoic acid [2]. This intermediate lipophilicity is critical for optimizing passive membrane permeability and, for certain applications, blood-brain barrier penetration, without incurring excessive non-specific binding or toxicity associated with highly lipophilic compounds.

Medicinal Chemistry ADME Properties Drug Design

Enhanced Metabolic Stability Predicted by Difluoromethoxy Substitution Compared to Methoxy Analogs

The C-F bonds within the difluoromethoxy group confer significant resistance to oxidative metabolism, particularly O-dealkylation by cytochrome P450 enzymes [1]. In contrast, the corresponding methoxy group (-OCH₃) in 4-methoxybenzoic acid is highly susceptible to rapid O-demethylation, leading to shorter half-lives and reduced in vivo exposure [2]. While direct microsomal stability data for this specific compound is not publicly available, studies on analogous difluoromethoxy- versus methoxy-substituted drug candidates consistently demonstrate a 2- to 5-fold increase in metabolic half-life (T½) and a corresponding decrease in intrinsic clearance (CLint) [2].

Drug Metabolism Pharmacokinetics Bioisostere Design

Purity and Sourcing Reliability as a Critical Factor in Reproducible Research

Commercially available 4-(difluoromethoxy)-2-fluorobenzoic acid is consistently offered at high purity levels (typically ≥95% to 97% by HPLC) from reputable chemical suppliers . In contrast, sourcing custom-synthesized or less common positional isomers (e.g., 2-(difluoromethoxy)-4-fluorobenzoic acid, 4-(difluoromethoxy)-3-fluorobenzoic acid) often involves lower purity batches, variable yields, and uncertain characterization data, which can introduce significant variability into biological assays and synthetic transformations [1]. The well-established quality control and analytical documentation (e.g., CoA, NMR, HPLC) for CAS 1017779-52-0 ensure experimental reproducibility and data integrity.

Procurement Analytical Chemistry Reproducibility

Validated Application Scenarios for 4-(Difluoromethoxy)-2-fluorobenzoic Acid Based on Quantitative Differentiation


Lead Optimization for CDC25A Phosphatase Inhibitors in Oncology

The measurable IC50 of 9.7 µM against CDC25A [1] positions 4-(difluoromethoxy)-2-fluorobenzoic acid as a validated starting point for structure-based drug design. Researchers can leverage this modest inhibitory activity to conduct systematic SAR studies, aiming to improve potency and selectivity through derivatization of the carboxylic acid group or further aromatic substitution. This is a defined, quantitative starting point that simpler fluorobenzoic acids cannot provide [2].

Central Nervous System (CNS) Drug Discovery Requiring Balanced Blood-Brain Barrier Penetration

The calculated intermediate lipophilicity (clogP ~2.1) [1] makes this compound an ideal scaffold for CNS-targeted therapeutics. It is predicted to cross the blood-brain barrier more effectively than more polar analogs (e.g., 4-methoxybenzoic acid, clogP ~1.5) while avoiding the excessive lipophilicity and potential toxicity of highly fluorinated analogs (e.g., 4-(trifluoromethoxy)benzoic acid, clogP ~2.8) [2]. This balanced profile is crucial for achieving therapeutic brain concentrations without off-target accumulation.

Development of Metabolically Stable Bioisosteres

Projects aiming to replace metabolically labile methoxy groups (-OCH₃) with a more stable bioisostere should prioritize 4-(difluoromethoxy)-2-fluorobenzoic acid. The -OCF₂H group is a proven strategy to enhance metabolic stability, often resulting in a 2- to 5-fold improvement in microsomal half-life [1]. This substitution can extend the duration of action for drug candidates and reduce the formation of reactive metabolites, directly addressing common PK liabilities in early-stage drug discovery [2].

High-Reproducibility Synthesis of Fluorinated Building Block Libraries

For research groups synthesizing libraries of fluorinated compounds for biological screening, the high and reliable purity (≥95%) and robust analytical characterization of commercially available 4-(difluoromethoxy)-2-fluorobenzoic acid [1] minimize experimental variability. In contrast, using less common or custom-synthesized isomers introduces uncertainty in purity and structure, potentially confounding SAR and leading to irreproducible results. This compound's established supply chain ensures that each synthesis step begins with a well-defined, quality-controlled intermediate [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Difluoromethoxy)-2-fluorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.